molecular formula C20H24N2O4 B4836570 N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide

Cat. No.: B4836570
M. Wt: 356.4 g/mol
InChI Key: VWRSQWYDCKEKKN-UHFFFAOYSA-N
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Description

N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.41556 g/mol . This compound is characterized by its complex structure, which includes a butyrylamino group attached to a phenyl ring and a methoxyethoxy group attached to a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the butyrylamino group: This step involves the reaction of butyric acid with an amine to form the butyrylamino group.

    Attachment to the phenyl ring: The butyrylamino group is then attached to a phenyl ring through an amide bond formation reaction.

    Formation of the methoxyethoxy group: This step involves the reaction of ethylene glycol with methanol to form the methoxyethoxy group.

    Attachment to the benzamide moiety: Finally, the methoxyethoxy group is attached to a benzamide moiety through an ether bond formation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common techniques include:

    Batch reactors: For controlled reaction conditions and precise monitoring.

    Continuous flow reactors: For large-scale production with consistent quality.

    Purification methods: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(butyrylamino)phenyl]-4-(2-methoxyethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The

Properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-4-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-5-19(23)21-16-6-4-7-17(14-16)22-20(24)15-8-10-18(11-9-15)26-13-12-25-2/h4,6-11,14H,3,5,12-13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRSQWYDCKEKKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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